molecular formula C10H10ClNO B099639 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone CAS No. 17133-48-1

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone

Cat. No. B099639
CAS RN: 17133-48-1
M. Wt: 195.64 g/mol
InChI Key: ARHQTTKUMFDVJJ-UHFFFAOYSA-N
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Patent
US09079895B2

Procedure details

Chloroacetyl chloride (0.37 ml, 4.6 mmol) was added to a solution of indoline (0.47 ml, 4.19 mmol) and triethylamine (TEA; 0.70 ml, 5.03 mmol) in dichloromethane (DCM; 15 ml). The mixture was stirred for 3 hrs at room temperature (RT) and then quenched with water (5 ml). The phases were separated and the aqueous layer was extracted with DCM (3×5 ml). The combined organic layers were dried over MgSO4 and concentrated to a dark brown residue, 1 g (quantitative), which was used for the next step without further purification.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7]1.C(N(CC)CC)C>ClCCl>[Cl:1][CH2:2][C:3]([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7]1)=[O:4]

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0.47 mL
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hrs at room temperature (RT)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (5 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark brown residue, 1 g (quantitative), which
CUSTOM
Type
CUSTOM
Details
was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClCC(=O)N1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.